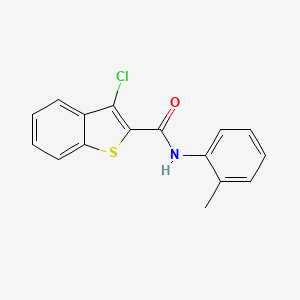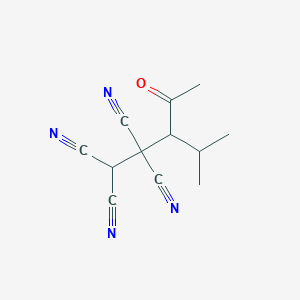
3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes multiple nitrile groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile can be synthesized through the interaction of 2-aryl ketones with tetracyanoethylene. The reaction typically involves the use of acetic acid and ammonium acetate as reagents. The mixture is heated with stirring to 40–50°C until complete dissolution of the ketone is achieved .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Cycloaddition: The compound can undergo cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions.
Cycloaddition: Reagents such as tetracyanoethylene are used, and the reactions may require specific catalysts or elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted nitriles.
Cycloaddition: The major products are heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile involves its ability to undergo nucleophilic substitution and cycloaddition reactions. These reactions allow the compound to interact with biological molecules, potentially leading to the alkylation of nucleophilic regions of DNA and RNA in cancer cells . This alkylation can inhibit the proliferation of malignant cells.
Comparison with Similar Compounds
3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile can be compared with other similar compounds such as:
Tricyanofuran derivatives: These compounds contain the acceptor buta-1,3-diene-1,1,3-tricarbonitrile moiety and are used in similar applications.
Tricyanopyrrole derivatives: These compounds also contain the buta-1,3-diene-1,1,3-tricarbonitrile moiety and are used in the development of luminescent sensors and nonlinear optical materials.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-8(2)11(9(3)17)12(6-15,7-16)10(4-13)5-14/h8,10-11H,1-3H3 |
InChI Key |
XZFJUDJCUVRSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


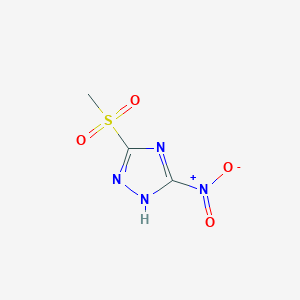
![4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099673.png)
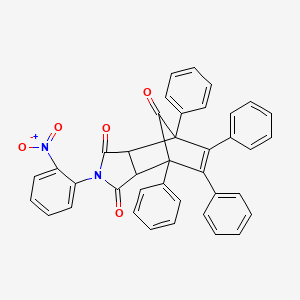
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11099677.png)
![6-Amino-4-(2-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11099685.png)
![4-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11099688.png)
![3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol](/img/structure/B11099693.png)
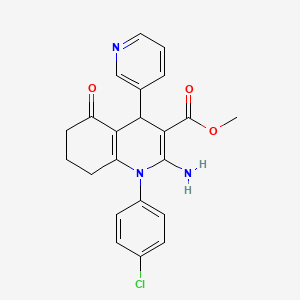
![6-methyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11099714.png)
![2-[(3-Bromophenyl)amino]-N'-[(1E)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B11099735.png)
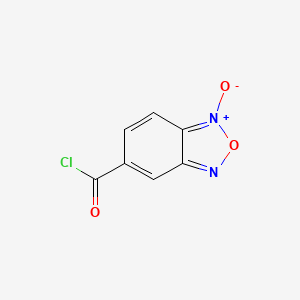
acetyl}hydrazinylidene)butanamide](/img/structure/B11099753.png)
![5-amino-3-{(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11099756.png)
